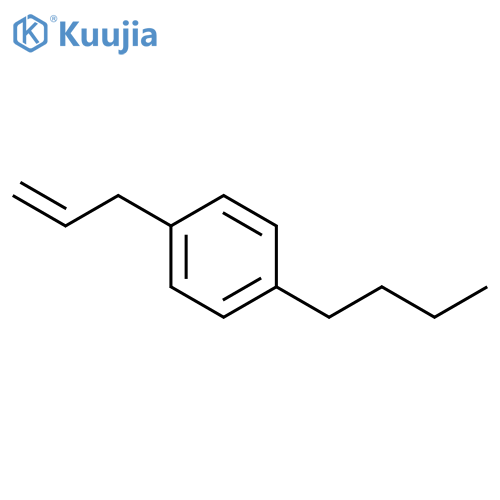Cas no 842124-16-7 (3-(4-n-Butylphenyl)-1-propene)

3-(4-n-Butylphenyl)-1-propene structure
商品名:3-(4-n-Butylphenyl)-1-propene
3-(4-n-Butylphenyl)-1-propene 化学的及び物理的性質
名前と識別子
-
- 3-(4-n-Butylphenyl)-1-propene
- 1-Allyl-4-butylbenzene
- DTXSID50373832
- 1-butyl-4-prop-2-enylbenzene
- 1-butyl-4-(prop-2-en-1-yl)benzene
- AKOS006346038
- 3-(4-(1-Butyl)phenyl)-1-propene
- 842124-16-7
- MFCD06201179
-
- MDL: MFCD06201179
- インチ: InChI=1S/C13H18/c1-3-5-7-13-10-8-12(6-4-2)9-11-13/h4,8-11H,2-3,5-7H2,1H3
- InChIKey: IJCHLLYFYYRFAP-UHFFFAOYSA-N
- ほほえんだ: CCCCC1=CC=C(CC=C)C=C1
計算された属性
- せいみつぶんしりょう: 174.140850574g/mol
- どういたいしつりょう: 174.140850574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 0Ų
3-(4-n-Butylphenyl)-1-propene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB166983-1 g |
3-(4-n-Butylphenyl)-1-propene; 97% |
842124-16-7 | 1g |
€266.40 | 2023-06-23 | ||
| Fluorochem | 022307-5g |
3-(4-n-Butylphenyl)-1-propene |
842124-16-7 | 97% | 5g |
£449.00 | 2022-03-01 | |
| abcr | AB166983-1g |
3-(4-n-Butylphenyl)-1-propene, 97%; . |
842124-16-7 | 97% | 1g |
€545.70 | 2025-02-21 | |
| abcr | AB166983-5g |
3-(4-n-Butylphenyl)-1-propene, 97%; . |
842124-16-7 | 97% | 5g |
€1777.70 | 2025-02-21 | |
| abcr | AB166983-2g |
3-(4-n-Butylphenyl)-1-propene, 97%; . |
842124-16-7 | 97% | 2g |
€794.90 | 2025-02-21 | |
| A2B Chem LLC | AH52326-5g |
1-Allyl-4-butylbenzene |
842124-16-7 | 97% | 5g |
$1239.00 | 2024-04-19 | |
| A2B Chem LLC | AH52326-1g |
1-Allyl-4-butylbenzene |
842124-16-7 | 97% | 1g |
$375.00 | 2024-04-19 | |
| Crysdot LLC | CD12026329-5g |
1-Allyl-4-butylbenzene |
842124-16-7 | 95+% | 5g |
$562 | 2024-07-24 | |
| TRC | N065965-250mg |
3-(4-n-Butylphenyl)-1-propene |
842124-16-7 | 250mg |
$ 255.00 | 2022-06-03 | ||
| abcr | AB166983-5 g |
3-(4-n-Butylphenyl)-1-propene; 97% |
842124-16-7 | 5g |
€651.80 | 2023-06-23 |
3-(4-n-Butylphenyl)-1-propene 関連文献
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
842124-16-7 (3-(4-n-Butylphenyl)-1-propene) 関連製品
- 3333-13-9(4-Allyltoluene)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
推奨される供給者
Amadis Chemical Company Limited
(CAS:842124-16-7)3-(4-n-Butylphenyl)-1-propene

清らかである:99%/99%
はかる:1g/5g
価格 ($):171.0/511.0